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molecular formula C18H37N3O5 B1584677 Nylon 6/66 CAS No. 24993-04-2

Nylon 6/66

Cat. No. B1584677
M. Wt: 375.5 g/mol
InChI Key: TZYHIGCKINZLPD-UHFFFAOYSA-N
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Patent
US05218069

Procedure details

ε-caprolactam, hexamethylenediamine and salt of adipic acid were mixed with the amounts shown in table 6, and were melt polymerized in a reaction vessel at 260° C. to obtain nylon 6/66 copolymer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][NH2:16].[C:17]([OH:26])(=[O:25])[CH2:18][CH2:19][CH2:20][CH2:21][C:22]([OH:24])=[O:23]>>[CH2:4]1[CH2:5][CH2:6][NH:7][C:1](=[O:8])[CH2:2][CH2:3]1.[CH2:13]([CH2:14][CH2:15][NH2:16])[CH2:12][CH2:11][CH2:10][NH2:9].[CH2:19]([CH2:18][C:17]([OH:26])=[O:25])[CH2:20][CH2:21][C:22]([OH:24])=[O:23] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCN1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCCCCN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were melt polymerized in a reaction vessel at 260° C.

Outcomes

Product
Name
Type
product
Smiles
C1CCC(=O)NCC1.C(CCCN)CCN.C(CCC(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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